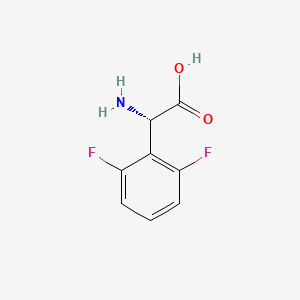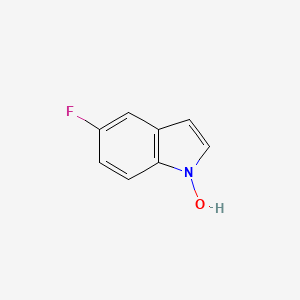
5-Fluoro-1H-indol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1H-indol-1-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 5-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of 1H-indol-1-ol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-1H-indol-1-ol may involve a multi-step process starting from commercially available indole derivatives. The process includes steps such as nitration, reduction, and fluorination, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1H-indol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoles .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1H-indol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-Fluoro-1H-indol-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with cellular receptors to modulate biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indol-1-ol: The non-fluorinated parent compound.
5-Bromo-1H-indol-1-ol: A brominated derivative with different chemical properties.
5-Chloro-1H-indol-1-ol: A chlorinated analogue with distinct reactivity.
Uniqueness
5-Fluoro-1H-indol-1-ol is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its non-fluorinated and other halogenated analogues. The fluorine atom enhances its stability, lipophilicity, and binding affinity to various biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C8H6FNO |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
5-fluoro-1-hydroxyindole |
InChI |
InChI=1S/C8H6FNO/c9-7-1-2-8-6(5-7)3-4-10(8)11/h1-5,11H |
InChI-Schlüssel |
ZIIMOKUHFYBIRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2O)C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


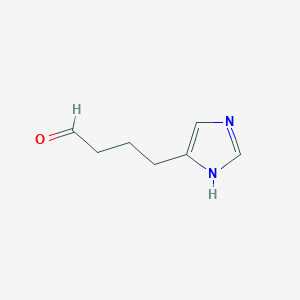
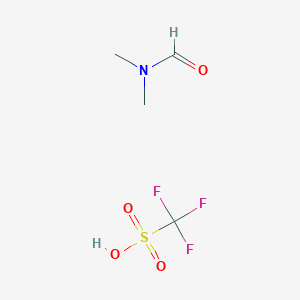
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)


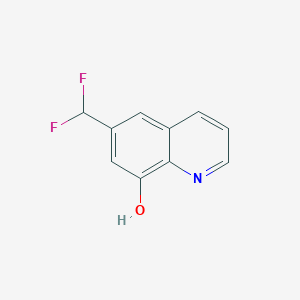
![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
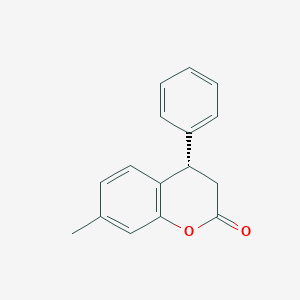


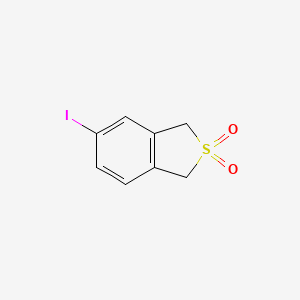
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
